3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
3-(Dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a dimethylamino substituent on the benzene ring and a furan-pyrazole hybrid moiety linked via an ethylamine spacer. This compound combines a benzamide core—a common pharmacophore in medicinal chemistry—with heterocyclic elements (pyrazole and furan) known for modulating biological activity. The dimethylamino group enhances solubility and electronic properties, while the furan-pyrazole unit may contribute to target selectivity or binding interactions in biological systems.
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21(2)17-5-3-4-14(10-17)18(23)19-7-8-22-12-16(11-20-22)15-6-9-24-13-15/h3-6,9-13H,7-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVHSVNZQLGVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolyl-furan intermediate, which can be synthesized through a series of cyclization reactions involving furan and pyrazole derivatives. The final step involves the coupling of this intermediate with a benzamide derivative under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide | MCF7 | 4.50 |
| SF268 | 10.20 | |
| NCI-H460 | 30.00 |
These findings suggest that structural modifications can enhance anticancer activity, making this compound a candidate for further pharmacological development.
Antibacterial and Antifungal Properties
The presence of furan and pyrazole rings in this compound also suggests potential antibacterial and antifungal activities. Preliminary studies indicate that it may inhibit various bacterial strains and fungi in vitro. The mechanisms through which these effects occur may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial proliferation.
- Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : The furan component may contribute to antioxidant properties, helping mitigate oxidative stress.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives similar to this compound:
-
Study on Anticancer Activity : A comparative analysis of various pyrazole derivatives showed significant differences in their efficacy against different cancer cell lines. Modifications in the pyrazole structure were found to influence their activity significantly.
Compound Cell Line IC50 (µM) Compound A A549 26 Compound B Hep2 17.82 Compound C P815 3.25 - Antimicrobial Studies : Research conducted on similar compounds demonstrated promising antibacterial effects against multiple strains, indicating potential for developing new antimicrobial agents based on this scaffold.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide with related benzamide derivatives:
Key Comparisons
Heterocyclic Moieties: The target compound incorporates a furan-pyrazole system, which contrasts with the imidazole in or the pyrazolopyrimidine-chromen system in .
Solubility and Electronic Effects: The dimethylamino group in the target compound likely improves aqueous solubility compared to the trifluoromethyl group in , which is highly lipophilic. However, the trifluoromethyl group may enhance metabolic stability .
Pharmacological Potential: Compounds with pyrazolopyrimidine-chromen cores () are often kinase inhibitors (e.g., Aurora kinases), suggesting the target compound’s pyrazole-furan unit could similarly interact with ATP-binding pockets. In contrast, the N,O-bidentate group in is tailored for catalytic applications rather than bioactivity .
Synthetic Accessibility :
- The ethylamine spacer in the target compound may simplify synthesis compared to the isopropylurea linker in , which requires multi-step coupling reactions .
Biological Activity
3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a dimethylamino group, a furan moiety, and a pyrazole ring, which are known to contribute to its biological properties. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 258.32 g/mol |
| Functional Groups | Dimethylamino, furan, pyrazole |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The following IC50 values were observed:
The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Cholinesterase Inhibition
The compound has also been evaluated for its activity against cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's. Preliminary results indicate that it may act as a moderate inhibitor:
This suggests potential applications in cognitive enhancement or neuroprotection.
Study 1: Anticancer Efficacy
In a recent study published in MDPI, the compound was tested against multiple human cancer cell lines. The results indicated significant growth inhibition across all tested lines, with the most potent effects observed in A549 cells. The study utilized flow cytometry to confirm apoptotic activity, reporting a 39.4% increase in apoptosis compared to controls .
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective properties of the compound. It was found that the compound could reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a therapeutic agent in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(dimethylamino)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide?
- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the pyrazole-furan core via condensation of furan-3-carbaldehyde with hydrazine derivatives under acidic conditions. Next, introduce the ethyl linker via nucleophilic substitution or Mitsunobu coupling. Finally, couple the intermediate with 3-(dimethylamino)benzamide using carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification typically involves gradient column chromatography (e.g., 10–40% EtOAc/hexane) .
- Validation : Confirm intermediate structures using (e.g., pyrazole protons at δ 7.5–8.0 ppm) and mass spectrometry. Final product purity should exceed 95% (HPLC, C18 column) .
Q. How should researchers characterize the structural integrity of this compound?
- Techniques :
- Single-crystal X-ray diffraction (XRD) : Resolve bond angles and torsional strain in the furan-pyrazole-ethylbenzamide backbone .
- Spectroscopy : to verify substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; furan protons at δ 6.5–7.0 ppm).
- Elemental analysis : Ensure stoichiometric C/H/N ratios (±0.3% tolerance) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Assays :
- Glucose uptake modulation : Test in rat hepatocytes at 10 mM glucose (IC/EC determination) .
- Antimicrobial screening : Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacterial strains via broth microdilution (MIC values) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) optimize this compound’s receptor-binding affinity?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (e.g., furan oxygen, pyrazole nitrogen) for electrophilic interactions .
- Docking : Use AutoDock Vina to model interactions with targets like glucokinase (PDB ID: 1V4S). Prioritize hydrogen bonds between the benzamide carbonyl and Arg .
Q. How to resolve contradictions in bioactivity data across structural analogs?
- Case Study : Analogs with 4-methanesulfonylphenoxy vs. furan-3-yl substituents show divergent glucose uptake effects (e.g., EC = 0.5 µM vs. inactive).
- Resolution :
- SAR Analysis : The furan group’s electron-donating nature may reduce π-π stacking with hydrophobic receptor pockets compared to sulfonyl groups .
- Crystallography : Compare ligand-receptor co-crystal structures to identify steric clashes or conformational mismatches .
Q. What strategies enhance metabolic stability for in vivo studies?
- Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
